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molecular formula C10H10N2S B147608 2-Amino-5-methyl-4-phenylthiazole CAS No. 30709-67-2

2-Amino-5-methyl-4-phenylthiazole

Cat. No. B147608
M. Wt: 190.27 g/mol
InChI Key: HTXQOROHFFYFMC-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To a solution of 2-bromo-1-phenyl-propan-1-one (3.64 g, 17.1 mmol) in 30 mL of ethanol was added thiourea (1.30 g, 1.00 eq.) and the mixture vigorously stirred at 55-60° C. for 4 h. Pouring onto crashed ice/Na2CO3, twofold extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation of the solvents, followed by crystallization from ethyl acetate/hexane, left 2.87 g of the title product as off-white crystals.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[CH3:11][C:2]1[S:14][C:13]([NH2:15])=[N:12][C:3]=1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Name
Quantity
1.3 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture vigorously stirred at 55-60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/Na2CO3, twofold extraction with ethyl acetate
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
followed by crystallization from ethyl acetate/hexane
WAIT
Type
WAIT
Details
left 2.87 g of the title product as off-white crystals

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=C(N=C(S1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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